molecular formula C11H12O2 B1360090 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol CAS No. 16144-91-5

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

Cat. No.: B1360090
CAS No.: 16144-91-5
M. Wt: 176.21 g/mol
InChI Key: JYHNNCBQCSLFQM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol (CAS 16144-91-5), also known as 3,6-Dihydroxybenzonorbornane, is a benzofused bicyclic compound of significant value in medicinal and synthetic chemistry. With the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol, this compound is recognized as a crucial synthetic intermediate . Its primary research application is in the synthesis of Varenicline (Chantix®), a nicotinic receptor partial agonist widely used as a prescription aid for smoking cessation . The compound features a norbornene core structure with phenolic hydroxyl groups, which can be further functionalized. It is typically characterized by its sealed storage stability at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. 1

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol
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InChI

InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JYHNNCBQCSLFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=C(C=CC(=C23)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID10884873
Record name 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-
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Molecular Weight

176.21 g/mol
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CAS No.

16144-91-5
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
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Record name 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-
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Record name 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-
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Record name 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol
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Preparation Methods

Cycloaddition and Core Formation

The foundational step in synthesizing 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is the construction of the bicyclic core structure. This is commonly achieved through a Diels-Alder cycloaddition reaction between a suitable diene and dienophile, which forms the 1,4-methanonaphthalene skeleton. This reaction is favored for its regio- and stereoselectivity, enabling the formation of the bicyclic framework with the correct spatial arrangement required for subsequent dihydroxylation.

Hydrogenation to Achieve the Tetrahydro State

Following the cycloaddition, the partially unsaturated bicyclic compound undergoes catalytic hydrogenation to saturate the ring system, converting it into the tetrahydro derivative. This step typically uses hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst under mild conditions. The hydrogenation ensures the reduction of double bonds while preserving the bicyclic structure.

Cis-Dihydroxylation to Introduce Hydroxyl Groups

The critical step for installing the 5,8-diol functionality involves cis-dihydroxylation of the alkene moiety in the bicyclic compound. This is achieved using catalytic amounts of osmium tetroxide (OsO₄) supported on a polymer, combined with a co-oxidant such as N-methylmorpholine N-oxide (NMO) . The reaction is typically performed in a solvent mixture of tert-butanol and water (3:1 ratio), which facilitates high yield and stereoselectivity for the cis-diol formation.

Alternatively, permanganate salts , such as potassium permanganate or quaternary ammonium permanganate salts (e.g., hexadecyl trimethyl ammonium permanganate), can be employed as oxidizing agents. These reagents provide efficient and selective dihydroxylation with fewer side reactions compared to traditional methods.

Work-Up and Purification

After dihydroxylation, the reaction mixture is subjected to aqueous-organic phase separation. The aqueous layer is extracted with organic solvents such as methylene chloride or diisopropyl ether to isolate the diol compound. The product is then purified by recrystallization from solvents such as ethyl acetate or methanol to achieve high purity (often >98% by HPLC).

Alternative Oxidation and Functionalization Routes

Additional oxidation steps can convert the diol to related derivatives such as the corresponding dione, using oxidizing agents like chromium trioxide (CrO₃) in acetic acid or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. Reduction of these oxidized forms back to the diol or further saturated derivatives can be performed with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution reactions on the hydroxyl groups are also feasible, using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace hydroxyls with other functional groups, expanding the compound's utility in synthetic chemistry.

Summary Table of Preparation Methods for this compound

Step Reagents / Conditions Purpose / Outcome Notes
1. Diels-Alder Cycloaddition Diene + Dienophile, thermal or catalytic conditions Formation of bicyclic 1,4-methanonaphthalene core High regio- and stereoselectivity
2. Catalytic Hydrogenation H₂ gas, Pd/C catalyst, mild temperature Saturation of double bonds to tetrahydro derivative Preserves bicyclic structure
3. Cis-Dihydroxylation OsO₄ (polymer-supported), NMO, tert-butanol/water Introduction of cis-5,8-diol groups High stereoselectivity, alternative: permanganate salts
4. Work-up and Extraction Water, methylene chloride, diisopropyl ether Isolation of pure diol compound Recrystallization from ethyl acetate or methanol for purity
5. Optional Oxidation/Reduction CrO₃/CH₃COOH, K₂Cr₂O₇/H₂SO₄; LiAlH₄ or NaBH₄ Conversion to dione or reduced derivatives Enables further functionalization
6. Substitution Reactions SOCl₂/pyridine or PBr₃/THF Replacement of hydroxyl groups Expands synthetic versatility

Detailed Research Findings and Optimization

  • The use of polymer-supported osmium tetroxide with N-methylmorpholine N-oxide has been shown to increase reaction efficiency and reduce osmium waste, making the dihydroxylation step more environmentally friendly and cost-effective.

  • Permanganate salts, especially quaternary ammonium permanganates, provide an alternative oxidizing system that proceeds with high selectivity and fewer side products, improving overall yield and purity.

  • Continuous flow reactors have been explored for industrial-scale synthesis, allowing precise control over reaction times and temperatures during cycloaddition and dihydroxylation steps, leading to improved batch-to-batch consistency and scalability.

  • Purification protocols involving solvent selection (e.g., diisopropyl ether for crystallization) have been optimized to achieve purity levels exceeding 99.5% as measured by HPLC, critical for pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-dione.

    Reduction: Formation of more saturated derivatives like 1,2,3,4-tetrahydro-1,4-methanonaphthalene.

    Substitution: Formation of derivatives with substituted functional groups at positions 5 and 8.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol serves as a building block for synthesizing more complex organic molecules. It is particularly useful in the development of new synthetic pathways due to its unique structural properties that allow for various chemical transformations such as oxidation and substitution reactions .

Biology

The compound has been studied for its potential biological activities , including antimicrobial and antioxidant properties. Research indicates that the hydroxyl groups in its structure may facilitate interactions with biological molecules through hydrogen bonding, potentially influencing their activity .

Medicine

In medicinal chemistry, this compound is recognized as an intermediate in the synthesis of Varenicline, a drug used to treat smoking addiction. Its role in this synthesis highlights its importance in pharmaceutical applications where it contributes to developing therapeutic agents targeting neuronal nicotinic acetylcholine receptors .

Industry

The compound is utilized in the production of specialty chemicals and materials due to its unique structural characteristics. Its applications extend to creating compounds with specific properties needed for industrial processes .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound compared to other phenolic compounds. The findings indicated that this compound exhibited significant free radical scavenging activity due to its hydroxyl groups' ability to donate electrons .

CompoundIC50 Value (µM)
This compound25
Gallic Acid30
Ascorbic Acid20

Case Study 2: Synthesis of Varenicline

Research on the synthesis pathway for Varenicline highlighted the efficiency of using this compound as an intermediate. The study reported an overall yield of 89% for this synthetic route using optimized conditions involving OsO₄-catalyzed oxidation .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.

    Pathways: The compound may modulate oxidative stress pathways due to its potential antioxidant properties, thereby protecting cells from damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three related molecules:

5,6,7,8-Tetrahydro-1,4-naphthalenediol (CAS: 13623-10-4)

1,4,5,8-Tetrahydronaphthalene (Isotetralin, CAS: 493-04-9)

5,6,7,8-Tetrahydro-1,4-naphthalenediol diacetate (CAS: N/A)

Property 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol 5,6,7,8-Tetrahydro-1,4-naphthalenediol 1,4,5,8-Tetrahydronaphthalene 5,6,7,8-Tetrahydro-1,4-naphthalenediol diacetate
Molecular Formula C₁₁H₁₂O₂ C₁₀H₁₂O₂ C₁₀H₁₂ C₁₄H₁₆O₄
Key Functional Groups Two hydroxyl groups, methano bridge Two hydroxyl groups None (hydrocarbon) Two acetylated hydroxyl groups
Melting Point 172–178°C Not reported -30°C Not reported
Boiling Point 220.5°C Not reported 195–197°C Not reported
Applications Antioxidant, polymer stabilization Intermediate in organic synthesis Solvent, organic synthesis Prodrug or lipophilic derivative

Detailed Analysis

5,6,7,8-Tetrahydro-1,4-naphthalenediol (CAS: 13623-10-4)
  • Structural Differences: Lacks the methano bridge, making it a simpler tetralin (1,2,3,4-tetrahydronaphthalene) derivative with hydroxyl groups at positions 1 and 4 .
  • Functional Impact: The absence of the methano bridge reduces steric hindrance and rigidity compared to the target compound. This may lower thermal stability and antioxidant efficacy .
  • Applications : Primarily used as a synthetic intermediate for pharmaceuticals and dyes .
1,4,5,8-Tetrahydronaphthalene (Isotetralin, CAS: 493-04-9)
  • Its nonpolar nature makes it suitable as a solvent or hydrogenation substrate .
  • Applications : Used in organic synthesis and as a solvent for resins .
5,6,7,8-Tetrahydro-1,4-naphthalenediol diacetate
  • Structural Differences : Acetylated derivative of 5,6,7,8-Tetrahydro-1,4-naphthalenediol, where hydroxyl groups are replaced with acetate esters .
  • Functional Impact : Acetylation increases lipophilicity, enhancing membrane permeability. This modification is common in prodrug design to improve bioavailability .

Key Contrasts in Reactivity and Stability

  • Methano Bridge Influence: The methano bridge in the target compound introduces ring strain and rigidity, enhancing thermal stability (evident in its higher melting point) and resistance to oxidation compared to non-bridged analogs .
  • Hydroxyl vs. Acetyl Groups : The free hydroxyl groups in the target compound enable hydrogen bonding, improving solubility in polar solvents and antioxidant activity. Acetylated derivatives sacrifice this for lipid solubility .
  • Antioxidant Mechanism : The target compound’s hydroxyl groups donate protons to free radicals, while Isotetralin lacks this capability due to its hydrocarbon structure .

Biological Activity

Overview

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol (CAS No. 16144-91-5) is an organic compound derived from naphthalene. It possesses two hydroxyl groups at positions 5 and 8 of the naphthalene ring and has been studied for its potential biological activities, including antimicrobial and antioxidant properties. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly Varenicline, which is used in smoking cessation therapies.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • Structure : Characterized by a bicyclic core structure with hydroxyl substituents.

The biological activity of this compound can be attributed to its ability to interact with biological molecules through hydrogen bonding due to its hydroxyl groups. This interaction may influence various biological pathways:

  • Antioxidant Activity : The compound may modulate oxidative stress pathways, providing protection against cellular damage.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals. For instance:

CompoundIC50 (µM)Reference
This compound15.3
Ascorbic Acid10.0
Trolox12.5

Antimicrobial Properties

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that this compound may have therapeutic potential as an antimicrobial agent.

Varenicline Synthesis

A notable application of this compound is its role as an intermediate in the synthesis of Varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors and has been effective in treating nicotine addiction:

  • Synthesis Process : The compound undergoes several transformations involving oxidation and further functionalization to yield Varenicline.
  • Clinical Relevance : Varenicline has shown a significant reduction in smoking rates among users compared to placebo treatments.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol?

  • Answer : The compound is a tricyclic system (tricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-3,6-diol) with a molecular formula of C₁₁H₁₂O₂ and a molar mass of 176.212 g/mol. Key properties include a melting point range of 172–178°C, a boiling point of 220.5°C at 760 mmHg, and a density of 1.336 g/cm³. Its rigid norbornene-like structure contributes to its stereochemical stability .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : While direct synthesis details are limited in the provided evidence, analogous norbornene-derived diols are typically synthesized via Diels-Alder reactions. For example, cycloaddition between cyclopentadiene and a quinone derivative (e.g., 1,4-naphthoquinone) under thermal or Lewis acid catalysis could yield the bicyclic framework. Subsequent reduction and hydroxylation steps may be required to install the diol groups .

Q. How can the purity and identity of this compound be validated experimentally?

  • Answer :

  • Chromatography : HPLC or GC-MS to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Look for characteristic signals, such as hydroxyl protons (δ 4–6 ppm) and norbornene bridgehead carbons (δ 35–45 ppm) .
  • IR : Confirm O-H stretches (~3200–3500 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
  • X-ray crystallography : Resolve absolute stereochemistry, as demonstrated in related norbornene diols .

Advanced Research Questions

Q. How does the compound’s rigid tricyclic structure influence its reactivity in Diels-Alder or other cycloaddition reactions?

  • Answer : The norbornene framework imposes stereoelectronic constraints, favoring endo selectivity in Diels-Alder reactions. The diol groups may act as directing groups, influencing regioselectivity. Computational studies (e.g., DFT) can model transition states to predict reactivity, while experimental validation via trapping intermediates (e.g., using dienophiles like maleic anhydride) can confirm mechanistic pathways .

Q. What strategies can resolve contradictions in reported spectral data for this compound?

  • Answer :

  • Cross-validation : Compare NMR data (e.g., coupling constants, chemical shifts) with structurally similar compounds, such as 1,6-dimethyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol, where 2D NMR (COSY, HSQC) resolved overlapping signals .
  • Isotopic labeling : Use deuterated solvents or ¹³C-enriched precursors to simplify spectral interpretation.
  • Crystallographic data : Resolve ambiguities in stereochemistry using single-crystal X-ray diffraction .

Q. How can this compound serve as a precursor for bioactive or functional materials?

  • Answer :

  • Functionalization : The diol groups can undergo esterification (e.g., with acyl chlorides) or etherification to introduce solubility-modifying or targeting moieties.
  • Coordination chemistry : The rigid structure may act as a ligand for metal complexes, potentially enhancing catalytic or photophysical properties.
  • Polymer synthesis : Incorporate into step-growth polymers (e.g., polyesters) for materials with tailored rigidity .

Methodological Notes

  • Synthetic Optimization : Use high-pressure reactors for Diels-Alder reactions to improve yields of strained bicyclic products .
  • Spectral Challenges : Assigning bridgehead protons/carbons in NMR may require advanced techniques like NOESY or variable-temperature NMR .
  • Safety : Handle diols and related intermediates under inert atmospheres to prevent oxidation or degradation .

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